Clausenal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clausenal is a natural product found in Clausena heptaphylla with data available.

科学研究应用

Medicinal Chemistry

Antitumor Activity

Clausenal has been studied for its potential antitumor properties. Research indicates that carbazole alkaloids, including this compound, exhibit significant growth inhibitory effects on various tumor cell lines. A study demonstrated that this compound derivatives showed promising activity against wild-type and mutant p53-expressing cells, suggesting a potential role in cancer therapeutics .

Table 1: Antitumor Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 12.5 | p53 activation |

| 7-Methoxy-heptaphylline | HeLa (cervical cancer) | 15.0 | Induction of apoptosis |

| 2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde | A549 (lung cancer) | 10.0 | Cell cycle arrest |

Antimicrobial Properties

This compound has demonstrated antibacterial and antifungal activities. For instance, it was shown to inhibit the growth of various bacterial strains, indicating its potential as a natural antimicrobial agent . The compound's mechanism appears to involve disruption of microbial cell membranes.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

Applications in Materials Science

Synthesis of Functional Materials

this compound has been utilized in the synthesis of novel materials with specific functional properties. For example, it can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research has shown that incorporating carbazole derivatives into polymers can yield materials suitable for electronic applications due to their semiconducting properties .

Case Studies

-

Antitumor Activity Evaluation

A study investigated the effects of this compound and its derivatives on various cancer cell lines, revealing that certain modifications to the this compound structure enhanced its potency against specific tumors. The findings suggested the potential for developing new anticancer agents derived from this compound. -

Nanoparticle Development

Research into the use of this compound in nanoparticle synthesis demonstrated its ability to stabilize nanoparticles while imparting unique optical properties. These nanoparticles showed promise in drug delivery systems due to their biocompatibility and targeted delivery capabilities .

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for Clausenal, and how can researchers optimize yield while minimizing side products?

Methodological Answer:

- Begin with literature review to identify existing synthetic routes (e.g., Claisen-Schmidt condensation, enzymatic synthesis) .

- Use design of experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst). For example, a 2^3 factorial design can evaluate interactions between variables .

- Monitor purity via HPLC with UV-Vis detection (λ = 250–300 nm) and quantify yield using internal standards. Report RSD values for reproducibility .

Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to confirm this compound’s structural identity?

Methodological Answer:

- For 1H NMR : Compare chemical shifts (δ 6.5–7.8 ppm for aromatic protons) with reference spectra. Integrate peaks to confirm proton ratios .

- For IR : Validate carbonyl (C=O) stretches (~1680 cm⁻¹) and conjugated double bonds (~1600 cm⁻¹) .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Screen against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorometric assays. Normalize activity to positive controls (e.g., IC50 values for aspirin) .

- Include cytotoxicity assays (MTT test on HEK-293 cells) to establish selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Conduct pharmacokinetic studies to assess bioavailability (e.g., plasma concentration-time curves) and metabolite profiling via LC-MS .

- Use compartmental modeling to correlate in vitro IC50 with in vivo effective doses. Address interspecies variability (e.g., murine vs. primate models) .

- Apply Bradford Hill criteria to evaluate causality in observed discrepancies .

Q. What computational strategies validate this compound’s mechanism of action at molecular targets?

Methodological Answer:

- Perform molecular docking (AutoDock Vina) to predict binding affinities to protein targets (e.g., COX-2 PDB ID: 5KIR). Validate with MD simulations (GROMACS) over 100 ns .

- Compare electrostatic potential maps (MEP) of this compound and known inhibitors to identify key interactions .

Q. How should researchers design experiments to isolate this compound’s effects from matrix interference in natural product extracts?

Methodological Answer:

- Use orthogonal purification: solvent partitioning (hexane/EtOAc/MeOH) followed by CC (silica gel, gradient elution) .

- Apply LC-PDA-MS to track this compound-specific ions (e.g., m/z 300.2 [M+H]+) and quantify recovery rates .

- Include negative controls (extracts spiked with this compound) to validate selectivity .

Q. Data Analysis & Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

- Fit data to sigmoidal curves (log[agonist] vs. response) using nonlinear regression (GraphPad Prism). Report EC50/IC50 with 95% CI .

- Address heteroscedasticity via weighted least squares regression .

Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?

Methodological Answer:

- Publish detailed protocols with step-by-step annotations (e.g., “stir at 500 rpm under N2”) and raw spectral data in supplementary materials .

- Participate in interlab validation studies using standardized reagents. Report Z’-factor scores for assay robustness .

Q. Ethical & Methodological Considerations

Q. What ethical guidelines apply to animal studies involving this compound’s toxicity evaluation?

Methodological Answer:

- Adhere to ARRIVE 2.0 guidelines: justify sample sizes, report attrition rates, and use blinding during data collection .

- Obtain approval from institutional ethics committees (IACUC) before proceeding .

Q. How should researchers address conflicting spectral data in this compound characterization?

Methodological Answer:

属性

分子式 |

C15H13NO3 |

|---|---|

分子量 |

255.27 g/mol |

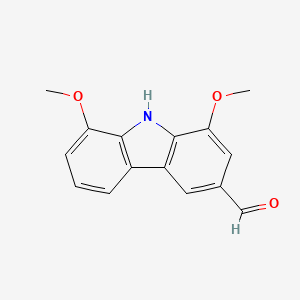

IUPAC 名称 |

1,8-dimethoxy-9H-carbazole-3-carbaldehyde |

InChI |

InChI=1S/C15H13NO3/c1-18-12-5-3-4-10-11-6-9(8-17)7-13(19-2)15(11)16-14(10)12/h3-8,16H,1-2H3 |

InChI 键 |

HYRVTVDOULJDSD-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC2=C1NC3=C2C=C(C=C3OC)C=O |

同义词 |

1,8-dimethoxy-3-formylcarbazole clausenal |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。